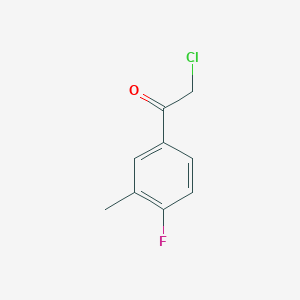

2-Chloro-1-(4-fluoro-3-methylphenyl)ethan-1-one

Descripción

2-Chloro-1-(4-fluoro-3-methylphenyl)ethan-1-one is a halogenated acetophenone derivative characterized by a chloroacetyl group attached to a substituted aromatic ring. The 4-fluoro-3-methylphenyl substituent confers unique electronic and steric properties, making this compound a versatile intermediate in organic synthesis and drug discovery. Its reactivity stems from the electrophilic α-carbon adjacent to the ketone, which participates in nucleophilic substitution reactions, enabling the formation of heterocycles or coupling with amines and thiols .

Propiedades

IUPAC Name |

2-chloro-1-(4-fluoro-3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c1-6-4-7(9(12)5-10)2-3-8(6)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFEAIJCKSONGBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653463 | |

| Record name | 2-Chloro-1-(4-fluoro-3-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696616-24-7 | |

| Record name | 2-Chloro-1-(4-fluoro-3-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown potential as a precursor in drug development. It can serve as an intermediate for synthesizing pharmaceuticals targeting various biological pathways. Its structural characteristics allow for modifications that can enhance biological activity or reduce toxicity.

Organic Synthesis

2-Chloro-1-(4-fluoro-3-methylphenyl)ethan-1-one is utilized as a building block in organic synthesis. It can participate in:

- Nucleophilic Substitution Reactions : The chloro group can be replaced with various nucleophiles, allowing for the formation of diverse derivatives.

- Coupling Reactions : It can be involved in coupling reactions to form more complex organic molecules, which are essential in creating new materials or drugs.

Material Science

Due to its unique chemical structure, this compound can be used in the development of specialty chemicals and materials with specific properties. Its fluorine content contributes to enhanced stability and performance in various applications.

Case Study 1: Enzyme Inhibition Studies

Research has demonstrated that derivatives of 2-chloro-1-(4-fluoro-3-methylphenyl)ethan-1-one exhibit enzyme inhibitory activity. For instance:

- Target Enzymes : Certain studies have focused on its interaction with enzymes involved in metabolic pathways.

- Findings : The compound showed promising results in inhibiting specific enzymes, which could lead to advancements in treating metabolic disorders.

Case Study 2: Receptor Binding Assays

The compound has been evaluated for its binding affinity to various biological receptors:

- Receptor Types : Studies have included serotonin and dopamine receptors.

- Results : Binding assays indicated that modifications to the chloro and fluoro groups significantly affect binding affinity, suggesting potential therapeutic applications in neuropharmacology.

Mecanismo De Acción

The mechanism of action of 2-Chloro-1-(4-fluoro-3-methylphenyl)ethan-1-one involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.

Pathways Involved: The compound can affect signaling pathways related to inflammation, pain, and cellular metabolism, leading to its potential therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Halogen-Substituted Analogs

2-Bromo-1-(4-fluoro-3-methylphenyl)ethan-1-one

- Structural Difference : Bromine replaces chlorine at the α-carbon.

- Reactivity : Bromine’s larger atomic radius and lower electronegativity enhance leaving-group ability, making this analog more reactive in nucleophilic substitutions compared to the chloro derivative .

- Applications : Used in synthesis of pyrazoline derivatives with antimicrobial activity, as demonstrated in studies on similar brominated intermediates .

2-Chloro-1-(4-chlorophenyl)-2-phenylethanone

- Structural Difference : A second chlorine replaces the fluorine and methyl groups, and a phenyl group is added at the β-carbon.

- Electronic Effects : Increased electron-withdrawing character from dual chlorines stabilizes the ketone, reducing electrophilicity at the α-carbon.

- Synthesis: Prepared via thiol-ene reactions involving mercapto-isoquinoline, highlighting its utility in constructing complex heterocycles .

Heterocyclic Derivatives

Pyrazole-Linked Derivatives

- Example : 1-[3-(4-Fluoro-3-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one.

- Bioactivity : Exhibits antimicrobial activity against E. coli and S. aureus due to increased membrane interaction from the pyrazole moiety .

Thiadiazole-Pyrazole Hybrids

Substituted Aromatic Ring Analogs

2-Chloro-1-(4-hydroxyphenyl)ethan-1-one

- Structural Difference : Hydroxyl group replaces fluorine and methyl.

- Physicochemical Properties : The hydroxyl group increases hydrophilicity and hydrogen-bonding capacity, altering solubility (logP ~1.8 vs. ~2.5 for the fluoro-methyl analog) .

- Applications : Used in photolabile protecting groups due to its UV sensitivity.

2-Chloro-1-(3-(difluoromethoxy)phenyl)ethan-1-one

Piperidine/Piperazine Derivatives

2-Chloro-1-(4-methylpiperidin-1-yl)ethan-1-one

- Structural Difference : Piperidine ring replaces the aromatic group.

- Conformational Flexibility : The alicyclic amine enhances solubility in polar solvents (e.g., ~25 mg/mL in water) and serves as a precursor for antipsychotic agents .

2-Chloro-1-(4-substituted piperazinyl)ethan-1-one

- Modifications : Piperazine derivatives exhibit tunable basicity (pKa ~7–9) for optimizing pharmacokinetics in aromatase inhibitors .

Actividad Biológica

2-Chloro-1-(4-fluoro-3-methylphenyl)ethan-1-one is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C9H8ClF

- Molecular Weight : 188.61 g/mol

- CAS Number : 456-04-2

-

Structure :

The biological activity of 2-Chloro-1-(4-fluoro-3-methylphenyl)ethan-1-one is primarily attributed to its ability to interact with various enzymes and receptors, influencing biochemical pathways. The presence of electron-withdrawing groups (chlorine and fluorine) enhances its reactivity and binding affinity to molecular targets, which may lead to inhibition or activation of specific cellular processes .

Antimicrobial Activity

Research indicates that derivatives of 2-Chloro-1-(4-fluoro-3-methylphenyl)ethan-1-one exhibit significant antimicrobial properties. A study evaluated the in vitro antimicrobial activity against several bacterial strains, including Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. The results demonstrated varying degrees of inhibition, suggesting potential applications as antibacterial agents .

Antitumor Activity

The compound has been investigated for its antitumor properties. In particular, studies have shown that certain derivatives possess potent inhibitory effects on tumor growth in various cancer cell lines. For instance, compounds similar to 2-Chloro-1-(4-fluoro-3-methylphenyl)ethan-1-one have been identified as effective inhibitors in models of colon cancer, demonstrating IC50 values in the nanomolar range .

Study on Enzyme Inhibition

A notable study focused on the enzyme-inhibitory effects of 2-Chloro-1-(4-fluoro-3-methylphenyl)ethan-1-one derivatives. The findings revealed that these compounds could inhibit key enzymes involved in metabolic pathways, thereby affecting cellular functions and potentially leading to therapeutic benefits in conditions such as cancer and metabolic disorders .

Synthesis and Characterization

The synthesis of novel derivatives based on 2-Chloro-1-(4-fluoro-3-methylphenyl)ethan-1-one has been documented, showcasing their structural diversity and biological activities. Characterization techniques such as NMR and mass spectrometry were employed to confirm the chemical structures of these derivatives, which were then tested for their biological efficacy .

Data Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.